molecular formula C26H29FN2O5 B12145654 Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618074-17-2

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B12145654
CAS No.: 618074-17-2
M. Wt: 468.5 g/mol
InChI Key: RGLBEWCXGSNVAP-XTQSDGFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L428671-1EA involves multiple steps, starting with the preparation of the pyrrole ring. The key steps include:

Industrial Production Methods

Industrial production of SALOR-INT L428671-1EA follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L428671-1EA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SALOR-INT L428671-1EA, such as ketones, alcohols, and substituted benzoyl compounds .

Scientific Research Applications

SALOR-INT L428671-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L428671-1EA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
  • Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-bromo-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Uniqueness

SALOR-INT L428671-1EA is unique due to the presence of the fluorinated benzoyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs .

Biological Activity

Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular structure, featuring multiple functional groups, suggests various biological activities that merit detailed examination.

Chemical Structure and Properties

The compound's chemical formula is C23H30FN3O4, and its structure includes a benzoate ester, a pyrrole moiety, and a diethylamino substituent. This combination of features is indicative of its potential pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties due to its structural similarity to known anticancer agents. In vitro assays have indicated potential inhibition of tumor cell proliferation, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : The presence of various functional groups in the molecule may confer antimicrobial activity against specific pathogens. High-throughput screening methods have been employed to evaluate its efficacy against a range of microbial targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Computational models analyzing structure-activity relationships (SAR) have predicted its interaction with specific biological targets, which could lead to therapeutic applications.

1. Anticancer Studies

A study focusing on the anticancer potential of similar compounds highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cell lines. For instance, derivatives of pyrrole structures have shown selective cytotoxicity against tumorigenic cells, suggesting that this compound may follow suit .

2. Antimicrobial Activity

In vitro assays conducted on related compounds indicated that those with similar functional groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings support the hypothesis that this compound could possess similar properties .

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against specific pathogens
Enzyme InhibitionInteraction with metabolic enzymes

Properties

CAS No.

618074-17-2

Molecular Formula

C26H29FN2O5

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4-[(3E)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

RGLBEWCXGSNVAP-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)C)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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